molecular formula C11H6F6O2 B1524841 2,4-Bis(trifluoromethyl)cinnamic acid CAS No. 773129-10-5

2,4-Bis(trifluoromethyl)cinnamic acid

Cat. No.: B1524841
CAS No.: 773129-10-5
M. Wt: 284.15 g/mol
InChI Key: YGAXXKKVJARVCF-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(trifluoromethyl)cinnamic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to the cinnamic acid backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a subject of interest in the fields of pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

2,4-Bis(trifluoromethyl)cinnamic acid plays a significant role in biochemical reactions due to its electron-withdrawing trifluoromethyl groups, which can influence the reactivity and interaction with biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially inhibiting their activity and thereby affecting cellular redox states .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of transcription factors, leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, leading to inhibition or activation depending on the enzyme’s function. This binding often involves interactions with amino acid residues in the enzyme’s active site, resulting in conformational changes that affect enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to gradual degradation, which may alter its biochemical activity and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of various metabolites by inhibiting or activating specific enzymes. For example, it has been shown to inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

The synthesis of 2,4-Bis(trifluoromethyl)cinnamic acid typically involves the introduction of trifluoromethyl groups into the cinnamic acid structure. One common method is the radical trifluoromethylation of cinnamic acid derivatives. This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions . Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

2,4-Bis(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Bis(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,4-Bis(trifluoromethyl)cinnamic acid can be compared with other trifluoromethyl-substituted cinnamic acids, such as:

The unique positioning of the trifluoromethyl groups in this compound provides it with specific chemical properties that make it particularly valuable in certain applications, distinguishing it from its analogs.

Properties

IUPAC Name

(E)-3-[2,4-bis(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-9(18)19)8(5-7)11(15,16)17/h1-5H,(H,18,19)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAXXKKVJARVCF-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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